molecular formula C8H10F3N3S B3298705 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine CAS No. 898335-69-8

1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine

Cat. No.: B3298705
CAS No.: 898335-69-8
M. Wt: 237.25 g/mol
InChI Key: AXRZMUVOSQZFGY-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine is a heterocyclic compound that features a piperazine ring bonded to a thiazole ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine typically involves the alkylation of piperazine derivatives with thiazole-based intermediates. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine involves its interaction with specific molecular targets. For instance, it can bind to kinase-inactive conformations, thereby modulating the activity of certain enzymes. The trifluoromethyl group enhances its binding affinity and specificity towards these targets . Additionally, the compound may activate various signaling pathways, contributing to its bioactivity .

Comparison with Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]piperazine
  • 4-(Trifluoromethyl)piperazine-1-carboxylate
  • 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine

Uniqueness: 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine stands out due to the presence of both a piperazine and a thiazole ring, which imparts unique chemical properties and enhances its versatility in various applications. The trifluoromethyl group further contributes to its stability and reactivity, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-13-7(15-6)14-3-1-12-2-4-14/h5,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRZMUVOSQZFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)N1CCN(c2ncc(C(F)(F)F)s2)CC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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